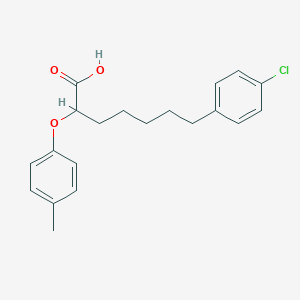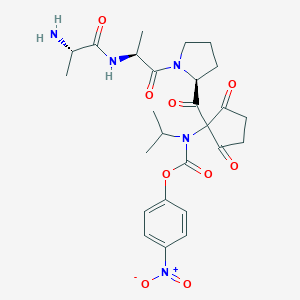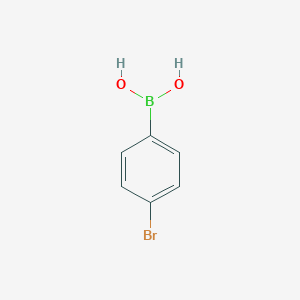
4-溴苯基硼酸
概述
描述
它是一种白色至淡黄色结晶固体,广泛应用于有机合成,尤其是在铃木-宫浦交叉偶联反应中 。该化合物因其能够形成碳-碳键而备受重视,使其成为合成各种有机分子的关键试剂。
科学研究应用
作用机制
4-溴苯基硼酸的作用机制主要涉及它在铃木-宫浦偶联反应中作为硼酸衍生物的作用。 该化合物与钯催化剂发生转金属化,然后发生还原消除,形成所需的联芳基产物 。 该过程涉及形成钯-硼中间体,该中间体促进了芳基从硼酸向钯中心的转移 .
类似化合物:
苯基硼酸: 缺少溴取代基,使其在某些偶联反应中反应性较低.
4-氯苯基硼酸: 结构相似,但用氯取代基代替溴,这会影响其在反应中的反应性和选择性.
4-氟苯基硼酸: 包含氟取代基,导致与4-溴苯基硼酸相比具有不同的电子性质和反应性.
独特性: . 这使其成为合成复杂有机化合物的宝贵试剂。
生化分析
Biochemical Properties
4-Bromophenylboronic acid plays a significant role in biochemical reactions. It is used for palladium-catalyzed Suzuki-Miyaura cross-couplings . The nature of its interaction with enzymes, proteins, and other biomolecules is primarily through these catalytic processes.
Molecular Mechanism
The molecular mechanism of action of 4-Bromophenylboronic acid involves its role in palladium-catalyzed Suzuki-Miyaura cross-couplings . It exerts its effects at the molecular level through these catalytic processes, which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
合成路线和反应条件: 4-溴苯基硼酸可以通过多种方法合成。 一种常见的方法是使4-溴苯基溴化镁与三甲基硼酸酯反应,然后水解 。 另一种方法包括使用双(频哪醇)二硼烷作为硼源,对4-溴碘苯进行钯催化的硼化反应 .
工业生产方法: 在工业环境中,4-溴苯基硼酸的生产通常涉及大规模的铃木-宫浦偶联反应。 这些反应通常在受控条件下进行,使用钯催化剂和合适的配体来确保高收率和纯度 .
化学反应分析
反应类型: 4-溴苯基硼酸会发生各种化学反应,包括:
铃木-宫浦偶联: 该反应涉及在钯催化剂存在下,将4-溴苯基硼酸与芳基卤化物偶联,形成联芳基化合物.
氧化: 该化合物可以氧化生成4-溴苯酚.
常见试剂和条件:
钯催化剂: 用于铃木-宫浦偶联反应.
氧化剂: 例如过氧化氢,用于氧化反应.
亲核试剂: 用于取代反应.
主要产物:
联芳基化合物: 通过铃木-宫浦偶联形成.
4-溴苯酚: 通过氧化形成.
相似化合物的比较
Phenylboronic Acid: Lacks the bromine substituent, making it less reactive in certain coupling reactions.
4-Chlorophenylboronic Acid: Similar structure but with a chlorine substituent instead of bromine, which can affect its reactivity and selectivity in reactions.
4-Fluorophenylboronic Acid: Contains a fluorine substituent, leading to different electronic properties and reactivity compared to 4-bromophenylboronic acid.
Uniqueness: . This makes it a valuable reagent in the synthesis of complex organic compounds.
属性
IUPAC Name |
(4-bromophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLFZIBJXUQVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203129 | |
| Record name | 4-Bromophenylboric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Bromophenylboric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21424 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5467-74-3 | |
| Record name | (4-Bromophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromophenylboric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5467-74-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromophenylboric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydroxy-4-bromophenylborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 4-Bromophenylboronic acid consists of a phenyl ring substituted with a bromine atom at the para position and a boronic acid group (-B(OH)2) at the first position.
A: Yes, computational studies have been conducted to investigate the molecular properties of 4-Bromophenylboronic acid. Density Functional Theory (DFT) calculations were employed to simulate the vibrational spectra of 4-Bromophenylboronic acid []. These simulations provided insights into the molecule's vibrational modes and helped assign experimental infrared and Raman bands. Additionally, DFT-D3 methods were used to analyze homomeric and heteromeric interactions in molecular complexes of theophylline with 4-Bromophenylboronic acid [].
A: Comparing the inhibitory activity of boronic acid derivatives on soybean urease reveals valuable SAR insights []. The study demonstrated that 4-Bromophenylboronic acid exhibits stronger inhibition compared to butylboronic acid and phenylboronic acid, indicating that the presence of a halogen atom on the phenyl ring enhances inhibitory potency []. Further research exploring modifications to the phenyl ring substituents and the boronic acid moiety could provide a more comprehensive understanding of the SAR and facilitate the development of more potent and selective inhibitors.
ANone: Various analytical techniques are employed to characterize 4-Bromophenylboronic acid, as evident in the research papers:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding environment of the molecule. 1H, 11B, 13C, and 29Si NMR are specifically mentioned in the context of characterizing 4-bromophenylboronate derivatives [].
- X-ray Crystallography: Used to determine the three-dimensional structure of 4-Bromophenylboronic acid and its derivatives in crystalline form [, ].
- Gas Chromatography (GC): Employed to analyze 4-Bromophenylboronic acid derivatives after derivatization with mercuric salts []. Both Flame Ionization Detection (FID) and Electron Capture Detection (ECD) are utilized for detection.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
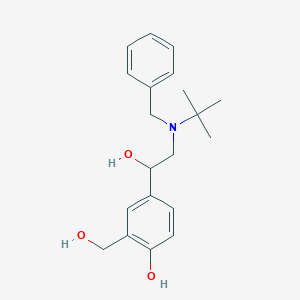

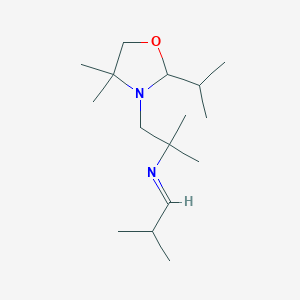
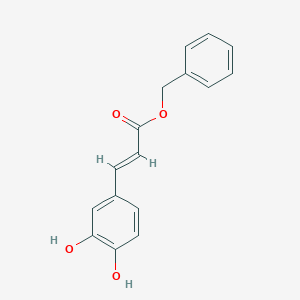

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)
![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)
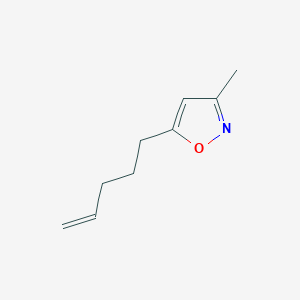

![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)
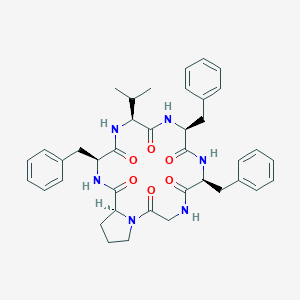
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)
